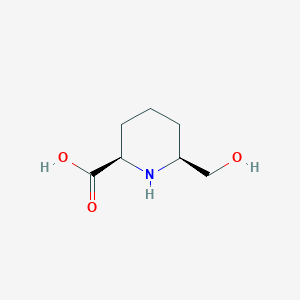![molecular formula C21H20ClNO B221770 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol](/img/structure/B221770.png)
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol, also known as CPADP, is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential applications in the field of breast cancer treatment and prevention.
Mecanismo De Acción
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol acts as a selective estrogen receptor modulator (SERM) and exhibits both agonistic and antagonistic effects on estrogen receptors. It selectively binds to estrogen receptors and modulates their activity, depending on the tissue and cell type. In breast tissue, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol acts as an antagonist and blocks the effects of estrogen, which can promote the growth of breast cancer cells. In bone tissue, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol acts as an agonist and promotes bone growth, which can prevent osteoporosis. The exact mechanism of action of 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol is still under investigation and requires further research.
Biochemical and Physiological Effects:
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been shown to have various biochemical and physiological effects. In breast tissue, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been shown to decrease the proliferation of breast cancer cells and induce apoptosis. In bone tissue, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been shown to increase bone mineral density and prevent bone loss. 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has also been shown to have beneficial effects on lipid metabolism and cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol is its well-established synthesis method, which makes it readily available for laboratory experiments. 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has also been extensively studied, and its potential applications in breast cancer treatment and prevention have been well documented. However, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol also has some limitations for laboratory experiments. Its mechanism of action is still not fully understood, and further research is needed to elucidate its effects on different tissues and cell types.
Direcciones Futuras
There are several future directions for research on 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol. One direction is to investigate its potential applications in other diseases, such as cardiovascular disease and osteoporosis. Another direction is to further elucidate its mechanism of action and its effects on different tissues and cell types. In addition, there is a need for the development of more potent and selective SERMs, which can have greater efficacy and fewer side effects than existing drugs. Overall, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has shown great potential for the treatment and prevention of breast cancer and other diseases, and further research is needed to fully realize its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol involves the reaction between 4-chloroaniline and 1,3-diphenylpropan-1-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain the pure 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol compound. The synthesis of 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol is a well-established method and has been reported in various scientific publications.
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been extensively studied for its potential application in the field of breast cancer treatment and prevention. It has been shown to exhibit anti-estrogenic activity, which makes it a potential candidate for the treatment of estrogen receptor-positive breast cancer. 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has also been investigated for its ability to prevent breast cancer in high-risk populations, such as women with a family history of breast cancer. In addition, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been studied for its potential applications in other diseases, such as osteoporosis and cardiovascular disease.
Propiedades
Nombre del producto |
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol |
|---|---|
Fórmula molecular |
C21H20ClNO |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
3-(4-chloroanilino)-1,3-diphenylpropan-1-ol |
InChI |
InChI=1S/C21H20ClNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14,20-21,23-24H,15H2 |
Clave InChI |
IKORDPJNLNHIKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)
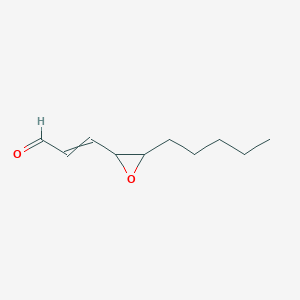
![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)
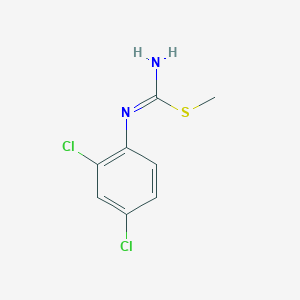
![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)

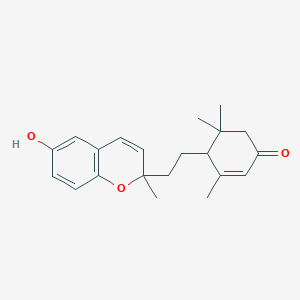
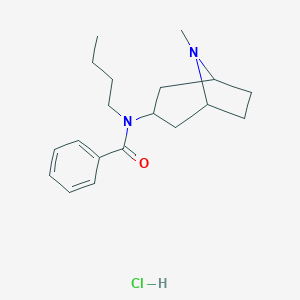

![N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B221784.png)
